5-(Thiophen-2-yl)nicotinaldehyde

Description

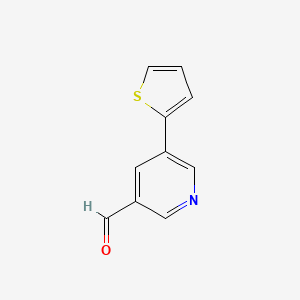

Structure

3D Structure

Propriétés

IUPAC Name |

5-thiophen-2-ylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NOS/c12-7-8-4-9(6-11-5-8)10-2-1-3-13-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPWUPSFSBCFKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473085 | |

| Record name | 5-(Thiophen-2-yl)nicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342601-29-0 | |

| Record name | 5-(Thiophen-2-yl)nicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-(Thiophen-2-yl)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Thiophen-2-yl)nicotinaldehyde is a pivotal heterocyclic compound that serves as a foundational scaffold in the realms of medicinal chemistry and organic synthesis.[1] Its unique molecular architecture, which combines a pyridine ring with a thiophene moiety, offers a versatile platform for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the core chemical properties, reactivity, and synthetic methodologies related to this compound. Furthermore, it delves into the experimental protocols for its key transformations and explores its significance as a precursor to biologically active molecules.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇NOS | [1] |

| Molecular Weight | 189.24 g/mol | [1] |

| CAS Number | 342601-29-0 | [1] |

| Appearance | Typically a solid | |

| Purity | Commonly available at ≥95% | [1] |

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Key Features |

| ¹H NMR | A distinct singlet for the aldehyde proton (HC=O) is expected at a downfield chemical shift. Aromatic protons on both the pyridine and thiophene rings will appear in the aromatic region. |

| ¹³C NMR | The aldehyde carbon (C=O) is anticipated to have a chemical shift in the highly deshielded region of 189–193 ppm.[1] Carbons of the pyridine and thiophene rings will have characteristic shifts, with the carbon at position 2 of the pyridine ring (Py-C2) predicted to be in the range of 148–152 ppm.[1] |

| Infrared (IR) | A strong stretching vibration for the aldehyde C=O group is predicted in the range of 1710–1730 cm⁻¹.[1] Aromatic C=C stretching vibrations for the pyridine ring are expected between 1600 and 1650 cm⁻¹.[1] |

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is primarily dictated by the interplay of its aldehyde functional group and the two aromatic heterocyclic rings.[1]

Reactivity of the Aldehyde Group

The aldehyde moiety is a key site for chemical transformations, allowing for the synthesis of a wide array of derivatives.[1]

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 5-(thiophen-2-yl)nicotinic acid. This transformation is a crucial step in the synthesis of amide and ester derivatives.[1]

-

Reduction: Selective reduction of the aldehyde yields the primary alcohol, [5-(thiophen-2-yl)pyridin-3-yl]methanol. This provides a different set of functional group handles for further synthetic modifications.

Reactivity of the Heterocyclic Rings

The electron-rich thiophene ring is more susceptible to electrophilic substitution reactions compared to the pyridine ring.[1] This allows for selective modifications, such as halogenation, on the thiophene moiety.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and key transformations of this compound.

Synthesis via Suzuki-Miyaura Coupling

The industrial production of this compound often relies on palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a common method.[1] This involves the reaction of a pyridine derivative with a thiophene-based organoboron compound.[1]

Protocol:

-

Reaction Setup: To a reaction vessel, add 5-bromonicotinaldehyde (1 equivalent), 2-thiopheneboronic acid (1.2 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base like sodium carbonate (2 equivalents).

-

Solvent Addition: Add a degassed solvent mixture, for example, a combination of toluene, ethanol, and water.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Oxidation to 5-(Thiophen-2-yl)nicotinic Acid

Protocol:

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent like acetic acid.

-

Oxidant Addition: Add an oxidizing agent, such as hydrogen peroxide, dropwise to the solution while maintaining an appropriate temperature.

-

Reaction and Monitoring: Stir the mixture until the reaction is complete, as indicated by TLC.

-

Isolation: Isolate the product, 5-(thiophen-2-yl)nicotinic acid, by filtration or extraction, followed by recrystallization to achieve high purity.

Reduction to [5-(Thiophen-2-yl)pyridin-3-yl]methanol

The reduction of an aldehyde with sodium borohydride is a straightforward and high-yielding reaction.[2]

Protocol:

-

Reagent Preparation: Dissolve sodium borohydride (NaBH₄) (1.5 equivalents) in a protic solvent like 95% ethanol.[2]

-

Substrate Addition: In a separate flask, dissolve this compound (1 equivalent) in ethanol. Add this solution dropwise to the sodium borohydride solution, controlling the temperature with an ice bath as the reaction can be exothermic.[2]

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for a designated period (e.g., 15-30 minutes) to ensure the reaction goes to completion.[2]

-

Quenching: Carefully quench the excess sodium borohydride by the slow addition of aqueous acid (e.g., 3M HCl) in a fume hood, as hydrogen gas will be evolved.[2]

-

Work-up and Isolation: Remove the ethanol under reduced pressure. Extract the resulting aqueous residue with an organic solvent like diethyl ether or ethyl acetate. Dry the combined organic layers and evaporate the solvent to yield the crude product, [5-(thiophen-2-yl)pyridin-3-yl]methanol, which can be further purified if necessary.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable starting material for creating derivatives with significant biological potential.[1] The combination of the thiophene and pyridine rings is a recognized strategy in the discovery of novel compounds with potent biological effects.[1]

-

Antimicrobial and Anticancer Activity: Pre-clinical studies have highlighted the potential of derivatives of this compound in antimicrobial and anticancer applications.[1]

-

Fungicidal Properties: A series of N-(thiophen-2-yl) nicotinamide derivatives, which can be synthesized from the parent aldehyde, have demonstrated excellent fungicidal activity.[3] In some cases, their efficacy was superior to existing commercial fungicides.[3]

-

Bioisosterism: The thiophene ring is often used as a bioisosteric replacement for a phenyl ring in drug design.[1] This substitution can enhance a molecule's physicochemical properties, metabolic stability, and binding affinity for its biological target.[1]

References

An In-depth Technical Guide to the Molecular Structure of 5-(Thiophen-2-yl)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5-(Thiophen-2-yl)nicotinaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates key data including its chemical identifiers, predicted spectroscopic characteristics, and potential synthetic routes. Furthermore, it explores the biological significance of the thiophene-pyridine scaffold, highlighting its potential applications in drug discovery. Detailed experimental protocols, derived from analogous synthetic procedures, are provided to guide researchers in the preparation and characterization of this molecule.

Introduction

This compound is a bi-heterocyclic aromatic compound featuring a thiophene ring linked to a pyridine core, which is further functionalized with an aldehyde group.[1] The constituent thiophene and pyridine moieties are prevalent pharmacophores in numerous clinically approved drugs, recognized for their broad spectrum of biological activities.[2][3][4] The aldehyde functional group serves as a versatile synthetic handle for further molecular elaboration, making this compound a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[1] This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a pyridine ring substituted at the 5-position with a thiophen-2-yl group and at the 3-position with a formyl group.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇NOS | [1] |

| Molecular Weight | 189.24 g/mol | [1] |

| CAS Number | 342601-29-0 | [1] |

| InChI Key | FBPWUPSFSBCFKP-UHFFFAOYSA-N | [1] |

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde H | 9.8 - 10.2 |

| Pyridine H2 | 8.9 - 9.1 |

| Pyridine H4 | 8.2 - 8.4 |

| Pyridine H6 | 8.7 - 8.9 |

| Thiophene H3' | 7.2 - 7.4 |

| Thiophene H4' | 7.1 - 7.3 |

| Thiophene H5' | 7.6 - 7.8 |

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 190 - 193 |

| Pyridine C2 | 152 - 155 |

| Pyridine C3 | 133 - 136 |

| Pyridine C4 | 137 - 140 |

| Pyridine C5 | 130 - 133 |

| Pyridine C6 | 150 - 153 |

| Thiophene C2' | 141 - 144 |

| Thiophene C3' | 127 - 129 |

| Thiophene C4' | 128 - 130 |

| Thiophene C5' | 125 - 127 |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aldehyde C-H Stretch | 2820 - 2850, 2720 - 2750 |

| Aldehyde C=O Stretch | 1700 - 1720 |

| Aromatic C=C Stretch (Pyridine) | 1570 - 1590 |

| Aromatic C=C Stretch (Thiophene) | 1420 - 1450 |

| C-S Stretch (Thiophene) | 680 - 710 |

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak ([M]⁺) is expected at an m/z of approximately 189.2. Common fragmentation patterns would likely involve the loss of the formyl group (-CHO, 29 Da) or cleavage of the thiophene ring.[1]

Table 5: Predicted Mass Spectrometry Fragmentation

| Fragment Ion | Predicted m/z |

| [M]⁺ | 189.2 |

| [M-CHO]⁺ | 160.2 |

| [C₄H₃S]⁺ (Thiophene) | 83.1 |

Synthesis and Reactivity

This compound is accessible through modern cross-coupling methodologies, most notably the Suzuki-Miyaura reaction. The aldehyde functionality imparts significant reactivity, allowing for a range of chemical transformations.

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol is based on established procedures for the synthesis of analogous bi-heterocyclic compounds.[5][6][7][8][9]

Reaction Scheme:

Figure 1: Proposed synthesis of this compound via Suzuki-Miyaura coupling.

Materials:

-

5-Bromonicotinaldehyde

-

Thiophene-2-boronic acid

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

1,2-Dimethoxyethane (DME) and Water (or a mixture of Toluene, Ethanol, and Water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add 5-bromonicotinaldehyde (1.0 eq), thiophene-2-boronic acid (1.2 eq), and the carbonate base (2.0-3.0 eq).

-

Add the palladium catalyst (0.02-0.05 eq).

-

The reaction vessel is evacuated and backfilled with an inert gas (repeat 3 times).

-

Add the degassed solvent system (e.g., a 4:1 mixture of DME and water).

-

Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Chemical Reactivity

The aldehyde group is the primary site of reactivity, readily undergoing oxidation to the corresponding carboxylic acid, 5-(thiophen-2-yl)nicotinic acid, or reduction to [5-(thiophen-2-yl)pyridin-3-yl]methanol. It can also participate in various condensation reactions to form imines, oximes, and hydrazones, providing a gateway to a diverse range of derivatives.

Figure 2: Key chemical transformations of this compound.

Biological and Pharmacological Context

The thiophene-pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a multitude of biologically active compounds.

Potential Therapeutic Applications

Derivatives of the thiophene and nicotinamide core have demonstrated a wide array of pharmacological activities, suggesting potential avenues for the application of this compound in drug discovery programs.

-

Antifungal Activity: N-(thiophen-2-yl) nicotinamide derivatives, which can be synthesized from the corresponding nicotinic acid (an oxidation product of the title compound), have shown potent fungicidal activity.[5]

-

Anticancer and Antioxidant Properties: Numerous thiophene derivatives have been investigated for their potential as anticancer and antioxidant agents.[2][10][11] The electronic properties of the thiophene ring and the potential for diverse substitutions make this scaffold a promising starting point for the design of novel therapeutic agents.

-

Enzyme Inhibition: The structural motifs present in this compound are found in various enzyme inhibitors, suggesting its derivatives could be explored for activity against a range of biological targets.

Structure-Activity Relationships (SAR)

The biological activity of thiophene-pyridine derivatives is highly dependent on the nature and position of substituents on both heterocyclic rings. The aldehyde at the 3-position of the pyridine ring is a key point for modification to explore SAR. Conversion of the aldehyde to various amides, esters, and other functional groups can significantly impact the molecule's interaction with biological targets.

Figure 3: Logical workflow for the exploration of structure-activity relationships.

Conclusion

This compound is a molecule of significant interest due to its versatile chemical nature and the established biological importance of its constituent heterocyclic systems. This guide provides a foundational understanding of its structure, predicted spectroscopic properties, and a viable synthetic strategy. The potential for this compound to serve as a scaffold for the development of novel therapeutic agents, particularly in the areas of antifungal and anticancer research, warrants further investigation by the scientific community. The detailed protocols and compiled data herein are intended to facilitate and inspire such future research endeavors.

References

- 1. This compound | 342601-29-0 | Benchchem [benchchem.com]

- 2. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

- 3. mdpi.com [mdpi.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. impactfactor.org [impactfactor.org]

An In-depth Technical Guide to 5-(Thiophen-2-yl)nicotinaldehyde

CAS Number: 342601-29-0

This technical guide provides a comprehensive overview of 5-(Thiophen-2-yl)nicotinaldehyde, a key building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential biological applications.

Chemical Identity and Properties

This compound is a bi-heterocyclic compound featuring a thiophene ring linked to a pyridine ring, with an aldehyde functional group. This unique structure imparts a range of chemical reactivities and potential for derivatization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 342601-29-0 | [1] |

| Molecular Formula | C₁₀H₇NOS | [1] |

| Molecular Weight | 189.24 g/mol | [1] |

| Appearance | Predicted to be a solid | - |

| Purity | Typically available at ≥95% | [1] |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shifts (δ) / Peaks (cm⁻¹) |

| ¹H NMR | Aldehyde proton: 9.8-10.2 ppm (singlet)Pyridine H-2: 8.9-9.1 ppm (doublet)Pyridine H-4: 8.2-8.4 ppm (doublet)Pyridine H-6: 8.7-8.9 ppm (singlet)Thiophene H-3': 7.2-7.4 ppm (doublet of doublets)Thiophene H-4': 7.1-7.2 ppm (doublet of doublets)Thiophene H-5': 7.5-7.7 ppm (doublet of doublets) |

| ¹³C NMR | Aldehyde C=O: 190-193 ppmPyridine C-2: 151-154 ppmPyridine C-3: 135-138 ppmPyridine C-4: 120-123 ppmPyridine C-5: 138-141 ppmPyridine C-6: 153-156 ppmThiophene C-2': 142-145 ppmThiophene C-3': 127-130 ppmThiophene C-4': 128-131 ppmThiophene C-5': 126-129 ppm |

| Infrared (IR) | C=O stretch (aldehyde): 1690-1715 cm⁻¹C=C stretch (aromatic): 1550-1600 cm⁻¹C-H stretch (aromatic): 3000-3100 cm⁻¹ |

| Mass Spectrometry (MS) | [M]+ at m/z 189 |

Note: The spectroscopic data presented is predicted and should be confirmed by experimental analysis.

Synthesis of this compound

The primary synthetic route to this compound is through a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling. This reaction forms the crucial carbon-carbon bond between the pyridine and thiophene rings.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for similar bi-aryl couplings.[2][3][4][5] Optimization of reaction conditions may be necessary for optimal yield and purity.

Materials:

-

5-Bromonicotinaldehyde

-

Thiophene-2-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromonicotinaldehyde (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

-

Add a 4:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

Chemical Reactivity

The aldehyde group and the two aromatic rings in this compound provide multiple sites for chemical modification.

Oxidation of the Aldehyde Group

The aldehyde can be readily oxidized to the corresponding carboxylic acid, 5-(thiophen-2-yl)nicotinic acid.[1] This derivative serves as a precursor for the synthesis of amides and esters, expanding the chemical space for drug discovery.

Experimental Protocol: Oxidation to Carboxylic Acid

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Acetone

-

Water

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve this compound in acetone in a round-bottom flask.

-

Slowly add a solution of potassium permanganate in water to the stirred solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the purple color disappears.

-

Quench the reaction by adding a saturated solution of sodium bisulfite until the manganese dioxide precipitate dissolves.

-

Acidify the solution with hydrochloric acid to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain 5-(thiophen-2-yl)nicotinic acid.

Reduction of the Aldehyde Group

The aldehyde can be selectively reduced to the corresponding primary alcohol, [5-(thiophen-2-yl)pyridin-3-yl]methanol, using mild reducing agents like sodium borohydride.[1] This alcohol can be used in further synthetic modifications.

Biological Significance and Potential Applications

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant promise in medicinal chemistry. The thiophene and pyridine moieties are present in numerous biologically active compounds.

Antimicrobial Activity

Derivatives of thiophene and pyridine are known to possess a broad spectrum of antimicrobial activities.[6][7][8][9][10] The proposed mechanisms of action for similar compounds include:

-

Membrane Disruption: The lipophilic nature of the thiophene ring can facilitate interaction with and disruption of the bacterial cell membrane, leading to increased permeability and cell death.[6][8]

-

Enzyme Inhibition: Thiophene-containing molecules have been shown to inhibit essential bacterial enzymes, such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis.[11][12]

Anticancer Activity

Numerous studies have reported the anticancer potential of compounds containing thiophene and pyridine rings.[11][12][13][14] Derivatives of 5-(Thiophen-2-yl)-1,3,4-thiadiazole, which can be synthesized from thiophene-2-carbohydrazonoyl chloride, have demonstrated cytotoxicity against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines.[11][12] Molecular docking studies suggest that these compounds may act by inhibiting dihydrofolate reductase (DHFR), an enzyme involved in cell proliferation.[11][12]

Table 3: Reported Biological Activities of Related Thiophene-Pyridine Derivatives

| Activity | Target/Mechanism | Cell Lines/Organisms | Reference |

| Antimicrobial | Bacterial membrane disruption, Enzyme inhibition | Gram-negative bacteria (e.g., A. baumannii, E. coli) | [6][8] |

| Anticancer | Dihydrofolate reductase (DHFR) inhibition | HepG-2 (liver cancer), A-549 (lung cancer) | [11][12] |

| Fungicidal | Not specified | Cucumber downy mildew | [15][16] |

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation via Suzuki-Miyaura coupling and the reactivity of its aldehyde group allow for the generation of a diverse library of derivatives. The established antimicrobial and anticancer activities of related thiophene and pyridine compounds highlight the potential of this scaffold in the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

- 1. This compound | 342601-29-0 | Benchchem [benchchem.com]

- 2. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lupinepublishers.com [lupinepublishers.com]

- 10. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 5-(Thiophen-2-yl)nicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a proposed synthetic route for 5-(Thiophen-2-yl)nicotinaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details predicted spectroscopic characteristics and outlines a robust experimental protocol for its synthesis, purification, and analysis.

Core Compound Information

This compound is a biheterocyclic molecule incorporating both pyridine and thiophene rings. This structural motif is significant in the design of novel pharmaceutical agents and functional organic materials. The aldehyde group offers a reactive handle for further chemical modifications, making it a valuable building block in organic synthesis.[1]

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 342601-29-0 |

| Molecular Formula | C₁₀H₇NOS |

| Molecular Weight | 189.24 g/mol [1] |

| Purity (Typical) | ≥95%[1] |

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

A reliable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. In this proposed synthesis, 5-bromonicotinaldehyde is coupled with thiophene-2-boronic acid.

Experimental Protocol

Materials:

-

5-Bromonicotinaldehyde

-

Thiophene-2-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add 5-bromonicotinaldehyde (1.0 eq.), thiophene-2-boronic acid (1.2 eq.), sodium carbonate (2.0 eq.), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.1 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent and Catalyst Addition: Add degassed toluene and water (4:1 v/v) to the flask, followed by palladium(II) acetate (0.05 eq.).

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

References

In-depth Technical Guide: ¹H and ¹³C NMR of 5-(Thiophen-2-yl)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 5-(Thiophen-2-yl)nicotinaldehyde. This document is intended to serve as a core reference for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who are working with this or structurally related compounds.

Chemical Structure and Atom Numbering

The chemical structure of this compound, a molecule featuring interconnected pyridine and thiophene rings with an aldehyde functional group, is presented below. The atoms are numbered to facilitate the assignment of NMR spectral peaks.

An In-depth Technical Guide to the Infrared Spectroscopy of 5-(Thiophen-2-yl)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 5-(Thiophen-2-yl)nicotinaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the predicted vibrational modes of the molecule, a general experimental protocol for acquiring its IR spectrum, and a logical workflow for the spectroscopic analysis.

Molecular Structure and Expected Vibrational Modes

This compound (CAS No. 342601-29-0) is an organic compound with the molecular formula C₁₀H₇NOS. Its structure incorporates three key functional groups that give rise to a characteristic infrared spectrum: a thiophene ring, a pyridine ring, and an aldehyde group. The analysis of its IR spectrum is crucial for structural confirmation and purity assessment.

The principal vibrational modes are predicted to occur in the following regions:

-

Aldehyde Group (C=O and C-H stretching): A strong absorption band corresponding to the carbonyl (C=O) stretch is anticipated in the range of 1710–1730 cm⁻¹[1]. The aldehyde C-H stretch is expected to produce a weaker, yet characteristic, band around 2830 cm⁻¹[1].

-

Aromatic Rings (C=C and C-H stretching): The stretching vibrations of the carbon-carbon double bonds (C=C) within the pyridine and thiophene rings are predicted to appear in the 1600–1650 cm⁻¹ region[1]. Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹.

-

Thiophene Ring (C-S stretching): The thiophene C–S bond is expected to exhibit an out-of-plane bending vibration in the 700–800 cm⁻¹ range[1].

Predicted Infrared Absorption Data

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity |

| ~2830 | C-H Stretch | Aldehyde | Medium |

| 1710–1730 | C=O Stretch | Aldehyde | Strong |

| 1600–1650 | C=C Stretch | Aromatic Rings | Medium to Strong |

| 3000-3100 | C-H Stretch | Aromatic Rings | Medium to Weak |

| 700–800 | C-S Out-of-Plane Bend | Thiophene | Medium |

Experimental Protocol for FT-IR Analysis

The following provides a detailed, generalized methodology for obtaining a high-quality Fourier-Transform Infrared (FT-IR) spectrum of a solid sample like this compound using the KBr pellet method.

3.1. Materials and Equipment

-

This compound (solid sample)

-

Potassium bromide (KBr), spectroscopy grade, desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FT-IR spectrometer

-

Spatula

-

Desiccator

3.2. Sample Preparation (KBr Pellet Method)

-

Drying: Thoroughly dry the KBr powder in an oven at ~110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum. Cool and store in a desiccator.

-

Grinding: Place approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr into an agate mortar.

-

Mixing and Homogenization: Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be small enough to minimize scattering of the infrared radiation.

-

Pellet Formation: Transfer the powdered mixture into the pellet-forming die. Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Pellet Inspection: Carefully remove the KBr pellet from the die. A high-quality pellet will be thin and transparent.

3.3. Spectral Acquisition

-

Background Spectrum: Place the empty sample holder into the FT-IR spectrometer and collect a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as instrumental artifacts.

-

Sample Spectrum: Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer.

-

Data Collection: Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Visualized Workflow and Data Analysis

The following diagrams illustrate the logical flow of the experimental and data analysis processes.

Caption: Experimental workflow for FT-IR analysis.

Caption: Logical flow for spectral data analysis.

References

Physicochemical properties of thiophene derivatives

An In-depth Technical Guide to the Physicochemical Properties of Thiophene Derivatives

Introduction

Thiophene is a five-membered, sulfur-containing heterocyclic aromatic compound that serves as a foundational structure in medicinal chemistry and materials science.[1][2] Its derivatives are integral to numerous approved pharmaceuticals and agrochemicals, largely because the thiophene ring is often considered a bioisostere of the benzene ring, allowing for similar biological activity with modified physicochemical properties.[3] Thiophene-based compounds have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory effects.[4][5][6]

This guide provides a detailed examination of the core physicochemical properties of thiophene and its derivatives, outlines the experimental protocols for their determination, and illustrates their relevance in drug development, particularly in the context of specific signaling pathways.

Core Physicochemical Properties of Thiophene Derivatives

The therapeutic efficacy and pharmacokinetic profile of a drug candidate are intrinsically linked to its physicochemical properties. For thiophene derivatives, understanding properties such as acidity/basicity (pKa), lipophilicity (logP), solubility, and melting/boiling points is critical for lead optimization and formulation development.

-

pKa (Ionization Constant): The pKa value indicates the strength of an acid or base. It governs the extent of ionization of a molecule at a given pH, which in turn affects its solubility, permeability across biological membranes, and binding to target receptors. Thiophene itself is very weakly basic, with a pKa of -4.5.[7]

-

logP (Partition Coefficient): The logarithm of the partition coefficient between n-octanol and water, logP is the primary measure of a compound's lipophilicity or hydrophobicity.[8] This parameter is crucial for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A positive logP value indicates higher lipophilicity, while a negative value suggests higher hydrophilicity.[8]

-

Solubility: Aqueous solubility is a prerequisite for the absorption of an orally administered drug. Poor solubility can lead to low bioavailability and is a major challenge in drug development.[9] Thiophene is insoluble in water but soluble in most organic solvents like ethanol and ether.[10][11][12]

-

Melting and Boiling Points: These physical properties are indicators of molecular purity and the strength of intermolecular forces. They are important considerations during synthesis, purification, and formulation. Thiophene has a melting point of -38°C and a boiling point of 84°C.[10][13]

Data Summary

The following tables summarize key physicochemical data for thiophene and selected derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Thiophene | C₄H₄S | 84.14 | -38[13] | 84[13] |

| 2-Thiophenecarboxylic acid | C₅H₄O₂S | 128.15 | 125-127[14] | 260[14] |

| 2-Acetylthiophene | C₆H₆OS | 126.18 | 10-11 | 214 |

| Benzothiophene | C₈H₆S | 134.20 | 32 | 221 |

| Thiophene derivative 3e | C₁₅H₁₂F₃NO₂S | 327.3 | Not Available | Not Available |

| Compound | pKa | logP | Aqueous Solubility |

| Thiophene | -4.5[7] | 1.81[15] | Insoluble[11] |

| 2-Thiophenecarboxylic acid | 3.49 (at 25°C)[14] | 1.57[14] | 80 g/L (at 20°C)[14] |

| 2-Acetylthiophene | Not Available | 1.18 | Slightly soluble |

| Benzothiophene | Not Available | 3.12[16] | Insoluble |

| Thiophene derivative 3e | Not Available | 4.2[17] | Not Available |

Experimental Protocols

Accurate determination of physicochemical properties is essential. The following sections detail standard experimental methodologies.

Determination of pKa

The pKa of a compound can be determined using several methods, with potentiometric titration and UV-Vis spectrophotometry being the most common.

Method: Potentiometric Titration

This is a high-precision technique that involves titrating the compound with a strong acid or base and monitoring the pH change with a pH meter.[18] The pKa is derived from the inflection point of the resulting titration curve.[18]

-

Principle: The pH of a solution containing a weak acid or base is measured as it is neutralized by a titrant. The pKa is equal to the pH at the half-equivalence point.

-

Materials: pH meter, burette, stirrer, beaker, standardized acid/base titrant (e.g., 0.1 M HCl or NaOH), pure thiophene derivative, co-solvent if needed (e.g., methanol or DMSO), and carbonate-free water.

-

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Accurately weigh and dissolve a known amount of the thiophene derivative in a specific volume of water or a suitable co-solvent.

-

Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

Add the titrant in small, precise increments from the burette.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the point where 50% of the compound has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

Determination of logP

The shake-flask method is the "gold standard" for logP determination due to its direct measurement of the partition coefficient.[19]

Method: Shake-Flask Method

-

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The ratio of the compound's concentration in the two phases at equilibrium defines the partition coefficient, P. The logP is the base-10 logarithm of this ratio.[8]

-

Materials: n-Octanol (pre-saturated with water), water (pre-saturated with n-octanol), pure thiophene derivative, flasks with stoppers, mechanical shaker, centrifuge, analytical instrument for concentration measurement (e.g., HPLC-UV).

-

Procedure:

-

Prepare pre-saturated solvents by mixing n-octanol and water, shaking vigorously, and allowing the layers to separate.

-

Accurately weigh the thiophene derivative and dissolve it in one of the phases (usually the one in which it is more soluble).

-

Add a precise volume of this solution to a flask, followed by a precise volume of the second phase. The volume ratio is typically 1:1.

-

Stopper the flask and shake it at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.[9]

-

After shaking, centrifuge the mixture to achieve complete phase separation.

-

Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

-

Determine the concentration of the compound in each aliquot using a suitable analytical method like HPLC.

-

-

Data Analysis: Calculate the logP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water]).[8]

Determination of Thermodynamic Solubility

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. The shake-flask method is also the standard for this measurement.[20]

Method: Shake-Flask Method for Solubility

-

Principle: An excess amount of the solid compound is agitated in a solvent for an extended period until equilibrium is reached between the dissolved and undissolved solid. The concentration of the dissolved compound in the filtered solution represents the thermodynamic solubility.[21]

-

Materials: Pure solid thiophene derivative, chosen solvent (e.g., phosphate-buffered saline pH 7.4), vials, orbital shaker/incubator, filtration system (e.g., 0.45 µm syringe filters), analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure:

-

Add an excess amount of the solid thiophene derivative to a vial containing a known volume of the solvent. "Excess" is confirmed by the visible presence of undissolved solid.[9]

-

Seal the vial and place it in an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a time sufficient to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and immediately filter it to remove any remaining solid particles.

-

Dilute the filtrate if necessary and measure the concentration of the dissolved compound using a calibrated analytical method.

-

-

Data Analysis: The measured concentration is the thermodynamic solubility of the compound in the chosen solvent at that temperature.

Thiophene Derivatives in Signaling Pathways

The unique physicochemical properties of the thiophene ring allow its derivatives to interact with various biological targets. Many thiophene-containing drugs function by inhibiting key enzymes in signaling pathways.

Example: Thiophene Derivatives as SGLT2 Inhibitors

Sodium-glucose cotransporter 2 (SGLT2) is a protein primarily located in the proximal tubules of the kidneys. It is responsible for reabsorbing the majority of filtered glucose from the urine back into the bloodstream. Thiophene-C-glucosides are a class of compounds that have been developed as potent SGLT2 inhibitors for the treatment of type 2 diabetes.[22]

By inhibiting SGLT2, these drugs block the reabsorption of glucose, leading to its excretion in the urine (glucosuria). This lowers blood glucose levels independently of insulin action. The thiophene moiety is a key structural feature that contributes to the high potency and selectivity of these inhibitors.[22]

References

- 1. eprajournals.com [eprajournals.com]

- 2. researchgate.net [researchgate.net]

- 3. Thiophene - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

- 7. Synthesis of Thiophene_Chemicalbook [chemicalbook.com]

- 8. acdlabs.com [acdlabs.com]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 110-02-1 CAS MSDS (Thiophene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]

- 15. Thiophene CAS#: 110-02-1 [m.chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. Thiophene derivative, 3e | C15H12F3NO2S | CID 25023798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. researchgate.net [researchgate.net]

- 21. lup.lub.lu.se [lup.lub.lu.se]

- 22. Synthesis and biological evaluation of thiophene-C-glucosides as sodium-dependent glucose cotransporter 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Aldehyde Functional Group in Heterocyclic Compounds: A Technical Guide to Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aldehyde functional group, when attached to a heterocyclic core, represents a cornerstone in synthetic organic chemistry and medicinal chemistry. The unique electronic properties of the heteroaromatic ring profoundly influence the reactivity of the aldehyde, creating a versatile synthon for the construction of complex molecular architectures. This technical guide provides an in-depth analysis of the factors governing the reactivity of heterocyclic aldehydes and details the methodologies for their transformation through key chemical reactions. Emphasis is placed on experimental protocols and quantitative data to aid researchers in the practical application of these powerful building blocks for drug discovery and development.

Core Principles: Electronic and Steric Effects on Reactivity

The reactivity of an aldehyde is primarily dictated by the electrophilicity of its carbonyl carbon. In heterocyclic aldehydes, the nature of the heteroatom and the aromatic system it resides in modulates this electrophilicity.

-

Electron-Deficient Heterocycles (e.g., Pyridine, Pyrazine): Heterocycles containing nitrogen atoms, such as pyridine, are electron-withdrawing due to the electronegativity of the nitrogen. This effect is most pronounced when the aldehyde is at the 2- or 4-position, as the nitrogen can participate in resonance delocalization of the carbonyl's pi-electrons, increasing the partial positive charge on the carbonyl carbon. Consequently, aldehydes on electron-deficient rings are generally more reactive towards nucleophiles. For example, 4-pyridinecarboxaldehyde is highly susceptible to nucleophilic attack.[1]

-

Electron-Rich Heterocycles (e.g., Furan, Pyrrole, Thiophene): Heterocycles like furan, pyrrole, and thiophene are considered electron-rich due to the ability of the heteroatom's lone pair of electrons to participate in the aromatic pi-system. This electron-donating character reduces the electrophilicity of the carbonyl carbon, making these aldehydes generally less reactive than their counterparts on electron-deficient rings or even benzaldehyde.[2] The relative reactivity often follows the aromaticity of the ring (thiophene > pyrrole > furan).

Compared to ketones, aldehydes are intrinsically more reactive. This is due to two main factors:

-

Steric Hindrance: The presence of a small hydrogen atom on the carbonyl of an aldehyde presents less steric bulk than the additional alkyl/aryl group on a ketone, allowing for easier nucleophile approach.[3]

-

Electronic Effects: Ketones have two electron-donating alkyl/aryl groups that stabilize the partial positive charge on the carbonyl carbon, reducing its electrophilicity. Aldehydes have only one such group.[3]

Key Synthetic Transformations

Heterocyclic aldehydes are versatile substrates for a wide array of organic reactions, enabling carbon-carbon and carbon-heteroatom bond formation.

Nucleophilic Addition

The quintessential reaction of aldehydes is nucleophilic addition to the carbonyl group. This can be a standalone reaction to form alcohols (e.g., with Grignard reagents or organolithiums) or the first step in more complex transformations. The general workflow involves the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which is then typically protonated.

The Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes with a high degree of control over the double bond's position. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The reaction proceeds through a betaine or oxaphosphetane intermediate, which collapses to form the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.

| Heterocyclic Aldehyde | Ylide/Reagent | Conditions | Product | Yield (%) | Reference |

| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | 50% NaOH, DMF, 30 min | trans-9-(2-Phenylethenyl)anthracene | 73.5 | [4] |

| 2-Thiophenecarboxaldehyde | Methyl bromoacetate / PPh₃ | Sat. aq. NaHCO₃, 1 hr | Methyl 3-(thiophen-2-yl)acrylate | 85 | [5] |

| 4-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | DCM, rt, 2 hr | Ethyl 3-(4-chlorophenyl)acrylate | ~90 | [6] |

| Benzaldehyde | Methyl bromoacetate / PPh₃ | Sat. aq. NaHCO₃, 1 hr | Methyl cinnamate | 92 | [5] |

| Note: Non-heterocyclic examples are included for procedural and yield comparison. |

-

Preparation: To a 13 x 100 mm test tube containing a magnetic stir bar, add freshly ground triphenylphosphine (0.367 g, 1.4 mmol).

-

Solvent Addition: Add 5 mL of a saturated aqueous solution of sodium bicarbonate. Stir the resulting suspension for 1 minute.

-

Reagent Addition: To the suspension, add methyl bromoacetate (17 drops, 0.245 g, 1.6 mmol) followed by 2-thiophenecarboxaldehyde (6 drops, 0.112 g, 1.0 mmol).

-

Reaction: Stir the reaction mixture vigorously at room temperature for 1 hour. The progress can be monitored by TLC.

-

Work-up: Quench the reaction with 1.0 M H₂SO₄ (approx. 40 drops). Extract the mixture with diethyl ether.

-

Isolation: Dry the organic layer with magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude product by column chromatography to obtain methyl 3-(thiophen-2-yl)acrylate.

Knoevenagel Condensation

This reaction involves the condensation of an aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate), catalyzed by a weak base. The reaction is a cornerstone for forming electron-deficient alkenes and is widely used in the synthesis of pharmaceuticals and functional materials.[7]

| Heterocyclic Aldehyde | Active Methylene Compound | Conditions | Product | Yield (%) | Reference |

| 4-Pyridinecarboxaldehyde | Malononitrile | H₂O:EtOH, rt | 2-(Pyridin-4-ylmethylene)malononitrile | 95 | [7] |

| 3-Pyridinecarboxaldehyde | Malononitrile | H₂O:EtOH, rt | 2-(Pyridin-3-ylmethylene)malononitrile | 92 | [7] |

| 4-Pyridinecarboxaldehyde | Ethyl cyanoacetate | H₂O:EtOH, rt | Ethyl 2-cyano-3-(pyridin-4-yl)acrylate | 90 | [7] |

| Benzaldehyde | Malononitrile | PMO-Py catalyst, EtOH, 40°C, 2 hr | 2-Benzylidenemalononitrile | >99 (conversion) | [8] |

| Note: Non-heterocyclic example included for procedural comparison. |

-

Preparation: In a suitable flask, dissolve 4-pyridinecarboxaldehyde (1 mmol, 0.107 g) in a 1:1 mixture of H₂O:EtOH (5 mL).

-

Reagent Addition: While stirring magnetically at room temperature, add malononitrile (1 mmol, 0.066 g).

-

Reaction: Continue stirring at room temperature. The reaction is typically complete within a short period (monitor by TLC; eluent CHCl₃:MeOH 90:10). A solid product will precipitate.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with a cold 1:1 H₂O:EtOH mixture. The product, 2-(pyridin-4-ylmethylene)malononitrile, is often obtained in high purity without the need for further recrystallization.

Oxidation

Heterocyclic aldehydes can be readily oxidized to their corresponding carboxylic acids, which are valuable intermediates in drug synthesis. A variety of oxidizing agents can be employed, from classic reagents like potassium permanganate to milder, more selective catalytic systems. N-Heterocyclic carbene (NHC) catalysis, for example, allows for the oxidation of aldehydes to esters under mild conditions using MnO₂ as the oxidant.[9]

| Heterocyclic Aldehyde | Oxidant/Catalyst | Conditions | Product | Yield (%) | Reference |

| Hydrocinnamaldehyde | Triazolium salt A / MnO₂ | Dichloromethane, 40°C | Methyl 3-phenylpropanoate | 91 | [9] |

| 2-Furaldehyde | Ni(OAc)₂ / O₂ | H₂O/EtOH | 2-Furoic acid | 81 | [10] |

| 3-Pyridinecarboxaldehyde | Ni(OAc)₂ / O₂ | H₂O/EtOH | Nicotinic acid | 75 | [10] |

| 4-Pyridinecarboxaldehyde | Ni(OAc)₂ / O₂ | H₂O/EtOH | Isonicotinic acid | 78 | [10] |

| Note: Non-heterocyclic example included for procedural comparison. |

-

Preparation: To an oven-dried vial equipped with a stir bar, add the triazolium salt catalyst (e.g., salt A, 0.1 mmol, 10 mol%).

-

Reagent Addition: Add the heterocyclic aldehyde (1.0 mmol), the desired alcohol (e.g., methanol, 3.0 mmol), and an appropriate solvent (e.g., dichloromethane, 2.0 mL).

-

Oxidant Addition: Add activated manganese(IV) oxide (MnO₂, 5.0 mmol).

-

Reaction: Seal the vial and stir the mixture at 40 °C. Monitor the reaction by TLC or GC until the starting aldehyde is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite, washing with additional solvent.

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting crude ester by flash column chromatography.

Reductive Amination

Reductive amination is a highly efficient method for forming C-N bonds, converting aldehydes into primary, secondary, or tertiary amines. The process involves two steps, often performed in one pot: the formation of an imine or enamine intermediate by reacting the aldehyde with an amine, followed by the reduction of this intermediate. This reaction is fundamental in the synthesis of nitrogen-containing bioactive molecules.

| Heterocyclic Aldehyde | Amine/Reducing Agent | Conditions | Product | Yield | Reference |

| Indole-3-carboxaldehyde | Nitromethane (Henry Rxn), then NaBH₄/Ni(OAc)₂ | Multi-step | Tryptamine | Moderate to Good | [11] |

| Various Aldehydes | NH₃ / H₂ / Co catalyst | 80°C, 1-10 bar H₂ | Primary Amines | High (up to 99%) | [12] |

| Various Aldehydes | Primary Amines / NaBH₄ | MeOH | Secondary Amines | Good to Excellent | [12] |

| *Note: General methods applicable to heterocyclic aldehydes. |

This is a multi-step synthesis where the aldehyde is first converted to a nitrovinyl intermediate, which is then reduced.

-

Step 1 (Henry Reaction): Synthesize 3-(2-nitrovinyl)indole from indole-3-carboxaldehyde and nitromethane, typically using a base like ammonium acetate. (Yields are good to excellent).

-

Step 2 (Initial Reduction): Reduce the resulting 3-(2-nitrovinyl)indole derivative using NaBH₄ to form the 3-(2-nitroethyl)indole intermediate.

-

Step 3 (Reductive Amination):

-

Preparation: In a flask, dissolve the 3-(2-nitroethyl)indole intermediate in a 60:1 mixture of acetonitrile and water.

-

Reagent Addition: Add Ni(OAc)₂·4H₂O (1 equivalent) as a catalyst, followed by the portion-wise addition of NaBH₄ (4 equivalents) as the reducing agent.

-

Reaction: Stir the mixture at room temperature for approximately 20 minutes.

-

Isolation & Purification: Perform an appropriate aqueous work-up, extract the product with an organic solvent, dry, and purify (e.g., by chromatography) to obtain the final tryptamine derivative.

-

Application in Drug Development: The Synthesis of Isoniazid

The principles of heterocyclic aldehyde reactivity are central to the synthesis of numerous active pharmaceutical ingredients (APIs). A classic example is the synthesis of Isoniazid , a first-line antitubercular drug. A common synthetic route starts with 4-methylpyridine (γ-picoline), which is oxidized to isonicotinic acid. However, an alternative pathway can involve 4-pyridinecarboxaldehyde as a key intermediate. The synthesis of Isoniazid from isonicotinic acid, which is directly produced by oxidizing 4-pyridinecarboxaldehyde, highlights the utility of these reactions.[13]

Conclusion

Heterocyclic aldehydes are not merely functionalized heterocycles; they are powerful and versatile platforms for molecular construction. The electronic nature of the heterocyclic ring provides a tunable handle on the reactivity of the aldehyde group, allowing chemists to perform a wide range of transformations, often with high selectivity and yield. A thorough understanding of the principles outlined in this guide, supported by the detailed experimental protocols, empowers researchers in both academic and industrial settings to leverage the full synthetic potential of these critical building blocks in the pursuit of novel therapeutics and advanced materials.

References

- 1. 4-Pyridinecarboxaldehyde | C6H5NO | CID 13389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. www1.udel.edu [www1.udel.edu]

- 5. sciepub.com [sciepub.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. bcc.bas.bg [bcc.bas.bg]

- 8. Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-Heterocyclic Carbene-Catalyzed Oxidation of Unactivated Aldehydes to Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. li05.tci-thaijo.org [li05.tci-thaijo.org]

- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 13. youtube.com [youtube.com]

The Thiophene Moiety: A Privileged Scaffold in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The thiophene ring, a five-membered sulfur-containing heterocycle, has emerged as a cornerstone in medicinal chemistry, recognized for its significant contributions to the development of a diverse array of therapeutic agents.[1] Its unique physicochemical properties and versatile chemical reactivity have established it as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets.[1][2] An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals the prevalence of the thiophene nucleus in numerous pharmacological categories, including anti-inflammatory, anticancer, cardiovascular, and neurological agents, underscoring its broad biological significance.[1][3]

This technical guide provides a comprehensive overview of the biological importance of the thiophene moiety in drug design. It delves into its role as a bioisostere, its metabolic pathways, and its function in modulating the activity of key biological targets. The guide also presents quantitative data on the activity of thiophene-containing drugs, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant signaling pathways to provide a practical resource for professionals in the field of drug discovery and development.

Physicochemical Properties and Bioisosterism

The thiophene ring's success in drug design can be largely attributed to its role as a bioisostere of the phenyl ring.[4][5] Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound. The thiophene ring is comparable in size to a benzene ring but possesses distinct electronic properties due to the presence of the sulfur atom.[6] This substitution can lead to improved pharmacokinetic and pharmacodynamic properties.[7]

Key properties of the thiophene moiety include:

-

Aromaticity and Electron-Rich Nature: The thiophene ring is aromatic, and the lone pairs of electrons on the sulfur atom contribute to the π-electron system, making it electron-rich.[1] This influences its ability to engage in various non-covalent interactions with biological targets.

-

Hydrogen Bonding Capacity: The sulfur atom in the thiophene ring can act as a hydrogen bond acceptor, which can enhance drug-receptor interactions.[6]

-

Lipophilicity: The thiophene ring contributes to the overall lipophilicity of a molecule, which can influence its ability to cross biological membranes, including the blood-brain barrier.[8]

-

Metabolic Stability: In some cases, replacing a phenyl ring with a thiophene ring can alter the metabolic profile of a drug, potentially leading to improved stability or a different metabolite profile.[1]

The concept of bioisosteric replacement of a benzene ring with a thiophene ring is a fundamental strategy in medicinal chemistry to optimize lead compounds.

Caption: Bioisosteric relationship between benzene and thiophene.

Thiophene in Action: Targeting Key Biological Pathways

The versatility of the thiophene scaffold is evident in its presence in drugs targeting a wide range of biological pathways. Below are examples from two major therapeutic areas: oncology and inflammation.

Kinase Inhibition in Oncology

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Several successful kinase inhibitors incorporate a thiophene ring, which often plays a key role in binding to the ATP-binding pocket of the target kinase.

Pralsetinib , a potent and selective inhibitor of the rearranged during transfection (RET) proto-oncogene, is a prime example.[1][4] Activating mutations and fusions in RET drive the proliferation of certain types of cancer, including non-small cell lung cancer and thyroid cancer.[9] Pralsetinib binds to the ATP-binding site of the RET kinase, inhibiting its autophosphorylation and downstream signaling through pathways such as RAS/MAPK and PI3K/AKT, thereby suppressing tumor growth.[9][10]

Caption: Pralsetinib inhibition of the RET signaling pathway.

Thiophene-based VEGFR-2 Inhibitors: Vascular endothelial growth factor receptor 2 (VEGFR-2) is another key tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several thiophene-containing compounds have been developed as potent VEGFR-2 inhibitors.

Caption: Inhibition of the VEGFR-2 signaling pathway.

Cyclooxygenase (COX) Inhibition in Inflammation

Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to manage pain and inflammation. Many of these drugs, including some containing a thiophene scaffold, exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation. Selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition. Several thiophene derivatives have been designed and synthesized as selective COX-2 inhibitors.[11]

Quantitative Data on Thiophene-Containing Drugs

The following tables summarize quantitative data for representative thiophene-containing drugs, highlighting their potency and selectivity.

Table 1: Thiophene-Containing Kinase Inhibitors

| Compound | Target(s) | IC₅₀ (nM) | Cell Line | Reference(s) |

| Pralsetinib | RET (wild-type & mutants) | 0.3 - 0.4 | N/A (in vitro) | [12] |

| Thio-Iva | VEGFR-2 | 3310 | N/A (cell-free) | [13] |

| Thio-Iva | - | 290 | Huh-7 (HCC) | [13] |

| Thio-Dam | - | 810 | Huh-7 (HCC) | [13] |

| Compound 3b | VEGFR-2 | 126 | N/A (in vitro) | [14] |

| Compound 3b | AKT | 6960 | N/A (in vitro) | [14] |

| Compound 4c | VEGFR-2 | 75 | N/A (in vitro) | [14] |

| Compound 4c | AKT | 4600 | N/A (in vitro) | [14] |

IC₅₀ values represent the concentration of the drug required to inhibit the activity of the target or cell growth by 50%.

Table 2: Thiophene-Containing COX Inhibitors

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |

| Celecoxib | 15 | 0.04 | 375 | [15] |

| Compound 21 | >100 | 0.67 | >149 | [16] |

| Compound VIIa | 19.5 | 0.29 | 67.2 | [11] |

A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Metabolic Considerations: The Double-Edged Sword

While the thiophene moiety offers many advantages in drug design, its metabolism can sometimes lead to the formation of reactive metabolites, which can cause toxicity.[7][17] The primary metabolic pathway for thiophenes involves oxidation by cytochrome P450 (CYP450) enzymes in the liver.[18][19]

This oxidation can proceed through two main routes:

-

S-oxidation: Oxidation of the sulfur atom to form a thiophene-S-oxide.

-

Epoxidation: Oxidation of the double bonds in the ring to form a thiophene epoxide.

Both of these intermediates are electrophilic and can react with nucleophiles such as glutathione (GSH), a cellular antioxidant. While conjugation with GSH is a detoxification pathway, these reactive intermediates can also covalently bind to cellular macromolecules like proteins, which can lead to adverse drug reactions, including hepatotoxicity.[7][19] The drug tienilic acid, which contains a thiophene ring, was withdrawn from the market due to cases of severe hepatitis attributed to the formation of reactive metabolites.[17]

Caption: Metabolic activation of thiophene-containing drugs.

Experimental Protocols

This section provides representative, detailed methodologies for the synthesis and evaluation of thiophene-containing compounds, based on published procedures.

Synthesis of 2-Aminothiophene Derivatives via the Gewald Reaction

The Gewald reaction is a multicomponent reaction used to synthesize polysubstituted 2-aminothiophenes.[4][17]

Materials:

-

A ketone or aldehyde (e.g., cyclohexanone)

-

An active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate)

-

Elemental sulfur

-

A base (e.g., morpholine, diethylamine, or piperidine)

-

Ethanol

Procedure:

-

To a stirred solution of the ketone/aldehyde (10 mmol) and the active methylene nitrile (10 mmol) in ethanol (30 mL), add the base (15 mmol).

-

Stir the mixture at room temperature for 15 minutes.

-

Add elemental sulfur (12 mmol) to the reaction mixture.

-

Reflux the mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-aminothiophene derivative.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is based on a commercially available COX-2 inhibitor screening kit.[2][3][20]

Materials:

-

COX Assay Buffer

-

COX Probe

-

COX-2 Enzyme (human recombinant)

-

Arachidonic Acid (substrate)

-

Test compounds (dissolved in DMSO)

-

Positive control (e.g., Celecoxib)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the COX probe, COX-2 enzyme, and arachidonic acid in COX Assay Buffer according to the kit manufacturer's instructions.

-

Assay Plate Setup:

-

Enzyme Control: Add 80 µL of COX Assay Buffer and 10 µL of DMSO to the well.

-

Positive Control: Add 80 µL of COX Assay Buffer and 10 µL of the positive control solution.

-

Test Compound: Add 80 µL of COX Assay Buffer and 10 µL of the test compound solution at various concentrations.

-

-

Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme solution to all wells except the blank control.

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.

-

Reaction Initiation: Add 10 µL of the arachidonic acid solution to all wells to start the reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is calculated using the formula: % Inhibition = [(Rate_EnzymeControl - Rate_TestCompound) / Rate_EnzymeControl] * 100 The IC₅₀ value is determined by plotting the percent inhibition versus the logarithm of the test compound concentration.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol is a general method for determining the in vitro potency of a test compound against VEGFR-2 kinase.[15][21]

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer

-

ATP

-

Substrate (e.g., a synthetic peptide)

-

Test compounds (dissolved in DMSO)

-

Positive control (e.g., Sorafenib)

-

96-well plate

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Luminometer

Procedure:

-

Assay Plate Setup: Add 2.5 µL of the test compound at various concentrations or positive control to the wells of a 96-well plate.

-

Enzyme Addition: Add 5 µL of a solution containing the VEGFR-2 kinase in kinase buffer to each well.

-

Pre-incubation: Incubate the plate at room temperature for 10 minutes.

-

Reaction Initiation: Add 2.5 µL of a solution containing the substrate and ATP in kinase buffer to each well to start the reaction.

-

Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

-

Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The signal (luminescence) is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control. The IC₅₀ value is determined by fitting the data to a dose-response curve.

In Vitro Metabolism Study Using Human Liver Microsomes

This protocol outlines a general procedure to assess the metabolic stability of a thiophene-containing compound.[14][22]

Materials:

-

Human liver microsomes (HLMs)

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system (or NADPH)

-

Test compound (dissolved in a suitable solvent like methanol or DMSO)

-

Acetonitrile (or other organic solvent) for reaction termination

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing HLMs (e.g., 0.5 mg/mL protein concentration) and the test compound (e.g., 1 µM) in phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

-

Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and transfer it to a separate tube containing ice-cold acetonitrile to stop the reaction.

-

Sample Processing: Vortex the terminated samples and centrifuge to pellet the protein.

-

LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot gives the elimination rate constant (k). The in vitro half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693 / k.

Caption: General workflow for the development of thiophene-based drugs.

Conclusion

The thiophene moiety is a remarkably versatile and biologically significant scaffold in drug design. Its ability to act as a bioisostere for the phenyl ring, coupled with its unique electronic properties, allows for the fine-tuning of the pharmacological profiles of drug candidates. The successful development of numerous thiophene-containing drugs across a wide range of therapeutic areas is a testament to its importance. However, a thorough understanding of its metabolic pathways and the potential for reactive metabolite formation is crucial for the development of safe and effective therapeutics. The continued exploration of thiophene chemistry and its application in medicinal chemistry will undoubtedly lead to the discovery of novel drugs to address unmet medical needs.

References

- 1. Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction [organic-chemistry.org]

- 2. assaygenie.com [assaygenie.com]